molecular formula C14H8Br6O2 B587370 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 CAS No. 1794620-64-6

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4

Cat. No. B587370
CAS RN: 1794620-64-6
M. Wt: 691.664
InChI Key: YATIGPZCMOYEGE-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(2,4,6-tribromophenoxy)ethanes (BTBPEs) are a type of brominated flame retardants (BFRs), which are widely used in domestic and commercial products to prevent fire propagation . They are also known as an environmental pollutant .


Synthesis Analysis

The synthesis of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 involves a 1,3-hydrogen shift, leading to 2,4,6-tribromophenol (M9) and 1,3,5-tribromo-2-(vinyloxy)benzene (M10) molecules. This dominates direct scission of O-CH2 bonds up to a temperature of approximately 680 K .


Molecular Structure Analysis

The molecular structure of this compound involves a 1,3-hydrogen shift, leading to 2,4,6-tribromophenol (M9) and 1,3,5-tribromo-2-(vinyloxy)benzene (M10) molecules. This dominates direct scission of O-CH2 bonds up to a temperature of approximately 680 K .


Chemical Reactions Analysis

The chemical reactions of this compound involve alkyl hydrogen abstraction leading to bis(2,4,6-tribromophenoxy)ethanol, which may undergo hydrolysis yielding 2,4,6-tribromophenol, a neurotoxic compound .


Physical And Chemical Properties Analysis

This compound is a white powder . It is insoluble in water . It is also very unreactive, with halogenated organics generally becoming less reactive as more of their hydrogen atoms are replaced with halogen atoms .

Scientific Research Applications

Environmental Monitoring and Health Implications

A critical review highlights the occurrence of novel brominated flame retardants (NBFRs), including 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), in indoor air, dust, consumer goods, and food. It points out the necessity for more research on their occurrence, environmental fate, and toxicity due to increasing applications. Significant concentrations of BTBPE have been frequently reported, emphasizing the need for optimized analytical methods and further research on potential leaching from products and its implications for indoor environments (Zuiderveen, Slootweg, & de Boer, 2020).

Impact on Human Health

Research into the endocrine-disrupting effects of related brominated compounds suggests potential health implications for humans exposed to such chemicals. While the primary focus has been on other brominated flame retardants like DDT and its metabolites, the presence and persistence of compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane in the environment and consumer products raise concerns about similar adverse effects. Studies have linked DDT and its metabolites to effects on reproductive and immune systems, suggesting a need for vigilance regarding the health impacts of structurally related NBFRs like BTBPE (Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021).

Environmental Pollution and Risk Assessment

Another study reviewed the levels, trends, and toxicological effects of non-PBDE halogenated fire retardants, including BTBPE, in indoor environments. It underscores the ubiquity of these compounds due to their extensive use and the consequent human exposure through dust ingestion. The review calls for more comprehensive toxicity data to assess the risks posed by these compounds adequately (Hsu, Arcega, Gou, Tayo, Lin, Lin, & Chao, 2018).

Mechanism of Action

Target of Action

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, also known as BTBPE, is a type of brominated flame retardant (BFR) that is widely used in domestic and commercial products to prevent fire propagation . The primary targets of BTBPE are the IRX3/NOS2 axis in the jejunum, ileum, and IEC6 cells .

Mode of Action

BTBPE interacts with its targets by causing inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro .

Biochemical Pathways

The mechanism and kinetics of the ·OH-initiated atmospheric reaction of BTBPE have been investigated. The results indicate that ·OH addition and hydrogen abstraction pathways in the initiated reactions are competitive, with a rate constant ratio of 3:1 . The intermediates formed would react with O2/NO to finally form peroxy radicals and OH-BTBPE, which tends to be more toxic .

Pharmacokinetics

It is known that btbpe is highly hydrophobic , which suggests that it may have low bioavailability due to poor water solubility. It is also known to be persistent in the environment , suggesting that it may accumulate in the body over time.

Result of Action

The exposure to BTBPE results in inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro . Blocking the IRX3/NOS2 axis can effectively inhibit necroptosis and restore tight junction .

Action Environment

BTBPE is widely present in natural environments, including water, air, and soil, as well as in daily life-associated activities . The environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of BTBPE.

Safety and Hazards

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 can enter the human body through ingestion and respiration and cause harm. It has been proven to have potential biological toxicity and accumulation effects . It is also known to cause inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer .

Future Directions

Future research on 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 could focus on exploring the mechanism of intestinal damage caused by BTBPE exposure and discovering new biological functions regulated by the IRX3/NOS2 axis . This could provide new research directions for necroptosis and tight junctions .

properties

IUPAC Name

1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATIGPZCMOYEGE-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.